chemical structure and molecular weight of 4-Chloro-3-nitrobiphenyl
chemical structure and molecular weight of 4-Chloro-3-nitrobiphenyl
An In-Depth Technical Guide on 4-Chloro-3-Nitrobiphenyl: Structural Dynamics, Synthetics, and Applications
Executive Summary
As a Senior Application Scientist, I often encounter molecules that serve as critical linchpins in both drug discovery and advanced materials science. 4-Chloro-3-nitrobiphenyl (CAS: 91331-25-8)[1] is one such highly versatile intermediate. Characterized by a rigid biphenyl core and an electronically polarized substituted ring, this compound is a highly sought-after precursor for the synthesis of complex heterocycles, particularly carbazoles[2]. This whitepaper deconstructs the structural chemistry, exact molecular properties, and field-proven synthetic methodologies of 4-Chloro-3-nitrobiphenyl, providing researchers with a self-validating framework for its utilization.
Structural Chemistry & Molecular Properties
The chemical architecture of 4-Chloro-3-nitrobiphenyl dictates its reactivity. The molecule consists of a biphenyl scaffold where one phenyl ring is substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 3-position and a chloro group (-Cl) at the 4-position[3].
This specific arrangement creates a "push-pull" electronic environment. The nitro group exerts strong inductive and resonance-withdrawing effects, significantly lowering the electron density of the substituted ring. Meanwhile, the chloro group is inductively withdrawing but can donate electron density through resonance. Because the nitro group is ortho to the chlorine atom, it activates the C-Cl bond toward potential Nucleophilic Aromatic Substitution (S_NAr), though the primary utility of this molecule often lies in the reductive transformation of the nitro group itself[2].
Quantitative Data Summary
Below is the consolidated physicochemical profile of the molecule, essential for analytical tracking and stoichiometric calculations[3][4].
| Property | Value / Description |
| IUPAC Name | 4-chloro-3-nitro-1,1'-biphenyl |
| CAS Registry Number | 91331-25-8 |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Molecular Weight | 233.65 g/mol |
| Exact Mass | 233.024356 g/mol |
| Canonical SMILES | c1ccc(cc1)c2ccc(c(c2)[O-])Cl |
| Physical Appearance | Pale yellow to off-white crystalline solid |
Mechanistic Insights into Synthesis
To synthesize 4-Chloro-3-nitrobiphenyl with high yield and purity, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling is the gold standard.
The Causality of the Method: Why choose Suzuki coupling over other arylation methods? The starting material, 1-bromo-4-chloro-3-nitrobenzene, possesses two different halogens. The C-Br bond has a lower bond dissociation energy (~81 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). By carefully selecting a palladium(0) catalyst, we can achieve chemoselective oxidative addition exclusively at the C-Br bond. The C-Cl bond and the sensitive nitro group remain entirely unreactive under these mild, basic conditions, preventing unwanted oligomerization or reduction.
Synthetic & Application Pathway Diagram
The following workflow illustrates the chemoselective synthesis of the target molecule and its subsequent downstream application in drug development (Cadogan Cyclization)[2].
Figure 1: Synthetic pathway of 4-Chloro-3-nitrobiphenyl via Suzuki coupling and downstream cyclization.
Experimental Methodology: A Self-Validating Protocol
The following protocol provides a reproducible, step-by-step workflow for the Suzuki-Miyaura synthesis of 4-Chloro-3-nitrobiphenyl.
Step 1: Reagent Preparation & Biphasic Setup
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Charge a flame-dried Schlenk flask with 1-bromo-4-chloro-3-nitrobenzene (1.0 equiv) and phenylboronic acid (1.1 equiv).
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Add a biphasic solvent system consisting of Toluene and 2M aqueous K₂CO₃ (approx. 3:1 volume ratio). Rationale: The aqueous base is required to activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.
Step 2: Critical Degassing
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Sparge the biphasic mixture with ultra-pure N₂ gas for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) complex, which would stall the catalytic cycle.
Step 3: Catalysis & Reflux
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Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) under a positive pressure of nitrogen.
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Fit the flask with a reflux condenser and heat in an oil bath at 110 °C for 12–16 hours.
Step 4: Work-up & Analytical Validation
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Cool the reaction to room temperature, dilute with ethyl acetate, and separate the organic layer. Wash with brine and dry over anhydrous MgSO₄.
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Self-Validation Checkpoint: Monitor the crude mixture via Thin Layer Chromatography (TLC). The product will appear as a distinct, UV-active spot.
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Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
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NMR Validation: Confirm the structure via ¹H NMR (CDCl₃). Look for the highly deshielded aromatic proton at the 2-position (sandwiched between the nitro group and the biphenyl linkage), which typically resonates as a distinct doublet or narrow multiplet downfield (approx. 8.0–8.2 ppm) due to the strong electron-withdrawing effect of the adjacent -NO₂ group[5].
Downstream Applications in Drug Development
The primary value of 4-Chloro-3-nitrobiphenyl lies in its utility as a precursor for complex heterocyclic scaffolds.
The Cadogan Reductive Cyclization: As demonstrated in advanced synthetic literature, 2-nitrobiphenyl derivatives can be seamlessly converted into carbazoles[2]. By treating 4-Chloro-3-nitrobiphenyl with an excess of Triphenylphosphine (PPh₃) in a high-boiling solvent like o-dichlorobenzene (o-DCB) at reflux, the nitro group undergoes reductive deoxygenation.
Mechanistic Insight: The PPh₃ strips oxygen from the nitro group, generating a highly reactive singlet nitrene intermediate and triphenylphosphine oxide (OPPh₃) as a byproduct. This nitrene rapidly inserts into the adjacent C-H bond of the unsubstituted phenyl ring, yielding a 2-chloro-carbazole derivative[2]. These carbazoles are privileged pharmacophores in oncology and central nervous system (CNS) drug discovery, as well as critical building blocks in Organic Light Emitting Diodes (OLEDs).
Furthermore, derivatives and complexes of nitrobiphenyls, including 4-chloro-3-nitrobiphenyl, have been documented as effective complexing agents for Friedel-Crafts catalysts in the preparation of high-molecular-weight crystalline polybenzyls in polymer science[6].
References
- Source: University of Cincinnati (Synthesis Literature)
- Preparation of linear crystalline homopolybenzyl (US Patent 4259475A)
- CAS 91331-25-8 Product Database Source: LookChem URL
- N,N-Dimethyl-N'-(m-nitrophenyl)
Sources
- 1. lookchem.com [lookchem.com]
- 2. webcentral.uc.edu [webcentral.uc.edu]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. US4259475A - Preparation of linear crystalline homopolybenzyl - Google Patents [patents.google.com]
